molecular formula C14H12N4O5 B3842055 N',2-bis(4-nitrophenyl)acetohydrazide

N',2-bis(4-nitrophenyl)acetohydrazide

Cat. No. B3842055
M. Wt: 316.27 g/mol
InChI Key: HLZBHPXVFSDGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(4-nitrophenyl)acetohydrazide, also known as N,N'-diphenyl-2,2'-dinitroacetohydrazide or DDAA, is a chemical compound that has been widely used in scientific research for its unique properties. DDAA is a yellow crystalline powder that is soluble in ethanol and acetone but insoluble in water. It has been used as a reagent in analytical chemistry and as a starting material for the synthesis of other compounds.

Mechanism of Action

DDAA forms complexes with metal ions through the nitrogen atoms in the hydrazide group. The complexes formed are stable and have been shown to exhibit unique properties such as fluorescence and catalytic activity. The complexes have also been studied for their potential use as anticancer agents.
Biochemical and Physiological Effects
DDAA has been shown to have low toxicity and is not harmful to humans or animals at low concentrations. However, at high concentrations, it can cause irritation to the skin and eyes. DDAA has not been studied extensively for its biochemical and physiological effects, but it has been shown to have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

DDAA is a versatile reagent that can be used in a variety of experiments. Its ability to form stable complexes with metal ions makes it useful in the determination of metal ions in environmental and biological samples. However, DDAA has limitations in terms of its solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several potential future directions for the use of DDAA in scientific research. One potential application is in the development of new catalytic systems for organic synthesis. DDAA complexes have been shown to exhibit catalytic activity in various reactions, and further research could lead to the development of new and more efficient catalytic systems. Another potential application is in the development of new anticancer agents. DDAA complexes have shown promise as potential anticancer agents, and further research could lead to the development of new and more effective treatments for cancer. Finally, DDAA could be used in the development of new sensors for the detection of metal ions in environmental and biological samples. DDAA complexes have been shown to exhibit fluorescence, and further research could lead to the development of new and more sensitive sensors for the detection of metal ions.

Scientific Research Applications

DDAA has been extensively used in scientific research due to its ability to form complexes with metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, sensors, and drug delivery. DDAA has also been used as a reagent for the determination of metal ions in environmental and biological samples.

properties

IUPAC Name

N',2-bis(4-nitrophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c19-14(9-10-1-5-12(6-2-10)17(20)21)16-15-11-3-7-13(8-4-11)18(22)23/h1-8,15H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZBHPXVFSDGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',2-bis(4-nitrophenyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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